5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a thiadiazole ring substituted with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with 3-chloropropylamine in the presence of a base, leading to the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring.
Reduction: Reduction reactions can target the amino group, converting it to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: In material science, it can be used to modify surfaces and create functionalized materials with specific properties.
Mechanism of Action
The mechanism by which 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with various molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The thiadiazole ring can participate in electron transfer processes, affecting redox reactions in biological systems.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and functionalization of materials.
3-Aminopropyltrimethoxysilane: Similar applications in material science and surface chemistry.
Uniqueness: 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other aminopropyl derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c6-3-1-2-4-8-9-5(7)10-4/h1-3,6H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXDKZVUOGAJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NN=C(S1)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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